(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of the difluorophenyl group and the methoxy group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cell signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2,4-dichlorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide
- (Z)-2-((2,4-dibromophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms in (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide enhances its chemical stability and biological activity compared to its chloro- and bromo-substituted analogs.
- Biological Activity : The difluorophenyl group may confer unique biological properties, making it more effective in certain applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-11-3-5-15-9(6-11)7-12(16(20)22)17(24-15)21-14-4-2-10(18)8-13(14)19/h2-8H,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUMPLXOZWKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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